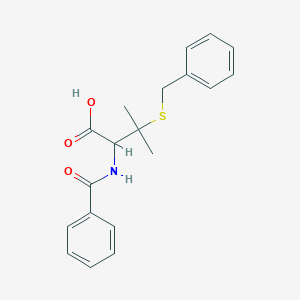
2-Benzamido-3-benzylsulfanyl-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzamido-3-benzylsulfanyl-3-methylbutanoic acid is an organic compound with the molecular formula C19H21NO3S It is characterized by the presence of a benzamido group, a benzylsulfanyl group, and a methylbutanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzamido-3-benzylsulfanyl-3-methylbutanoic acid typically involves the following steps:
Formation of the Benzamido Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a benzylthiol with a suitable leaving group on the methylbutanoic acid derivative.
Final Assembly: The intermediate compounds are then coupled under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to form the corresponding amine.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Benzamido-3-benzylsulfanyl-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 2-benzamido-3-benzylsulfanyl-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzamido group may interact with proteins or enzymes, while the benzylsulfanyl group can participate in redox reactions. These interactions can modulate biological pathways and lead to various effects depending on the context of its use.
類似化合物との比較
- 2-Benzamido-3-(disulfanyl)-3-methylbutanoic acid
- 2-Amino-3-benzylsulfanyl-3-methylbutanoic acid
- Ethyl 2-benzamido-3-benzylsulfanyl-3-methylbutanoate
Comparison: 2-Benzamido-3-benzylsulfanyl-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
5398-45-8 |
|---|---|
分子式 |
C19H21NO3S |
分子量 |
343.4 g/mol |
IUPAC名 |
2-benzamido-3-benzylsulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C19H21NO3S/c1-19(2,24-13-14-9-5-3-6-10-14)16(18(22)23)20-17(21)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3,(H,20,21)(H,22,23) |
InChIキー |
DVYOSFLKELRDFM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C(=O)O)NC(=O)C1=CC=CC=C1)SCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



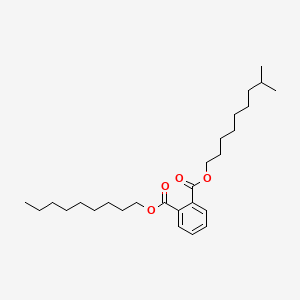
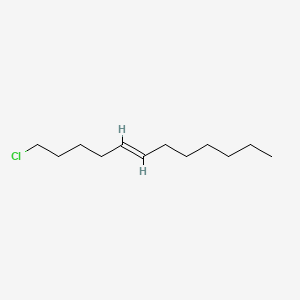
![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)
![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)
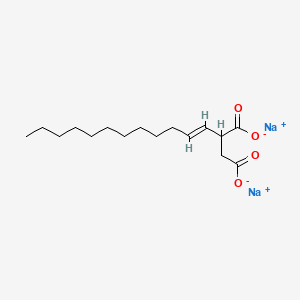
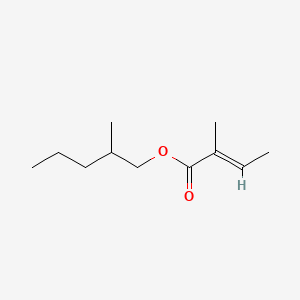


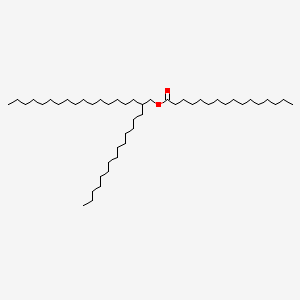
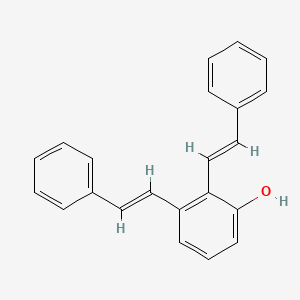
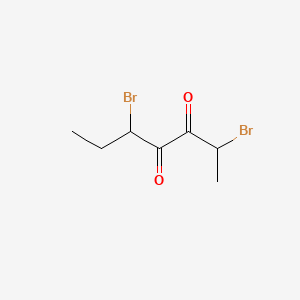

![N-[3-(Octylamino)propyl]-D-gluconamide](/img/structure/B15175157.png)
